
Beta-Amyloid (29-38)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Amyloid (29-38) is a useful research compound. Molecular weight is 887.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (29-38) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (29-38) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Alzheimer's Disease Pathogenesis
Beta-Amyloid peptides, including the 29-38 fragment, are central to the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta leads to neurodegeneration in AD. Research indicates that these peptides can aggregate to form plaques, a hallmark of AD pathology. The 29-38 fragment specifically has been studied for its neurotoxic effects and its role in synaptic dysfunction.
Case Study: Neurotoxicity and Synaptic Dysfunction
A study demonstrated that the 29-38 fragment can disrupt synaptic transmission and contribute to neuronal death in vitro. This finding underscores the fragment's potential as a target for therapeutic intervention aimed at preventing synaptic loss associated with AD .
Therapeutic Applications
The development of therapies targeting amyloid-beta has been a significant focus in AD research. Beta-Amyloid (29-38) is being explored as a potential therapeutic target due to its role in plaque formation and neurotoxicity.
Therapeutic Strategies
- Monoclonal Antibodies : Research is ongoing into antibodies that specifically target various forms of amyloid-beta, including fragments like 29-38, to promote clearance from the brain.
- Small Molecule Inhibitors : Compounds that inhibit the aggregation of amyloid-beta peptides are being investigated. The 29-38 fragment's structure provides insights into designing inhibitors that can prevent aggregation .
Biomarker Development
Beta-Amyloid (29-38) has potential as a biomarker for early detection of Alzheimer's disease. Its levels can be measured in biological fluids, providing insights into disease progression.
Biomarker Studies
Recent studies have shown that plasma concentrations of specific amyloid-beta fragments correlate with brain amyloid burden. For instance, elevated levels of soluble forms of amyloid-beta have been associated with cognitive decline, making fragments like 29-38 promising candidates for biomarker development .
Research Methodologies
Several methodologies have been employed to study Beta-Amyloid (29-38):
Challenges and Future Directions
While research on Beta-Amyloid (29-38) presents promising avenues for understanding and treating Alzheimer's disease, several challenges remain:
- Complexity of Amyloid Pathology : The heterogeneous nature of amyloid-beta aggregates complicates therapeutic targeting.
- Clinical Trial Failures : Many Aβ-targeted therapies have failed in clinical trials, leading researchers to reconsider strategies and hypotheses surrounding amyloid-beta's role in AD .
特性
分子量 |
887.1 |
---|---|
配列 |
GAIIGLMVGG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。